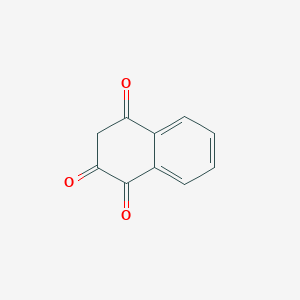

Naphthalene-1,2,4-trione

Description

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-1,2,4-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJWCCMDGTZEGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=CC=CC=C2C(=O)C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90859125 | |

| Record name | Naphthalene-1,2,4(3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Naphthalene 1,2,4 Trione and Its Structural Analogs

Classical Synthetic Pathways to Naphthoquinones and Related Triones

The foundational methods for constructing the naphthoquinone skeleton classically rely on the oxidation of naphthalene (B1677914) and its derivatives. One of the earliest and most direct industrial-scale methods is the aerobic oxidation of naphthalene using a vanadium oxide catalyst to produce 1,4-naphthoquinone (B94277). wikipedia.org In a laboratory setting, a common approach involves the oxidation of naphthalene with chromium trioxide. wikipedia.org

Historically, the synthesis of hydroxylated naphthoquinones, which are direct tautomers of triones like naphthalene-1,2,4-trione, has also been a focus. For instance, 2-hydroxy-1,4-naphthoquinone (B1674593), also known as lawsone, can be synthesized from α-naphthol. ias.ac.in A classical multi-step synthesis of lawsone starts with the oxidation of α-naphthol using alkaline persulfate to form 1,4-dihydroxynaphthalene. This intermediate is then oxidized to 1,4-naphthoquinone, which can be subsequently hydroxylated to yield lawsone. ias.ac.in Another historical method involves the oxidation of 1-hydroxy-4-methoxy-2-naphthaldehyde with alkaline hydrogen peroxide to produce lawsone. ias.ac.in These classical methods, while foundational, often require harsh conditions, multiple steps, and can result in modest yields.

Modern and Efficient Synthetic Strategies

In recent decades, significant advancements in synthetic organic chemistry have led to the development of more efficient, selective, and versatile methods for the synthesis of this compound and its analogs. These modern strategies often provide better control over the substitution patterns and stereochemistry of the final products.

Oxidative Coupling Reactions for 1,2,4-Trione Scaffolds

Oxidative coupling reactions have emerged as a powerful tool for the construction of the 1,2,4-trione core. A novel approach involves the oxidative homo-coupling of β-keto sulfoxonium ylides. researchgate.net This method is believed to proceed through the in situ generation of an α-keto aldehyde intermediate via a Cu(II)-promoted oxidative decomposition of the ylide, which then couples with a second molecule of the ylide to form the 1,2,4-trione product. researchgate.net This strategy offers the advantage of using easily accessible and stable starting materials under mild reaction conditions. researchgate.net

Other modern oxidative coupling methods include the use of hypervalent iodine reagents like Dess-Martin periodinane (DMP). DMP can mediate the oxidative coupling of functionalized isoquinolines with benzyl (B1604629) bromide to synthesize isoquinoline-1,3,dione or isoquinoline-1,3,4-trione derivatives in excellent yields under metal-free conditions. mdpi.com Furthermore, iodine-catalyzed multiple C-H bond functionalization of isoquinolines with methylarenes has been developed to produce N-benzyl isoquinoline-1,3,4-triones, showcasing a metal-free approach that avoids multi-step operations. researchgate.net

The following table summarizes selected modern oxidative coupling reactions for the synthesis of trione (B1666649) scaffolds:

| Reactants | Reagents/Catalyst | Product Type | Key Features |

| β-Keto sulfoxonium ylides | Cu(II) | 1,2,4-Triones | Mild conditions, accessible substrates researchgate.net |

| Functionalized isoquinolines, Benzyl bromide | Dess-Martin periodinane (DMP) | Isoquinoline-1,3,4-triones | Metal-free, high yields mdpi.com |

| Isoquinolines, Methylarenes | Iodine | N-benzyl isoquinoline-1,3,4-triones | Metal-free, C-H functionalization researchgate.net |

Multicomponent Reaction Approaches to Functionalized Derivatives

Multicomponent reactions (MCRs) have gained prominence for their efficiency in generating molecular complexity in a single step from three or more starting materials. The synthesis of functionalized naphthoquinone derivatives has greatly benefited from this approach. A common strategy involves the Mannich reaction, a three-component condensation of an amine, an aldehyde, and an enolizable carbonyl compound. Derivatives of 2-hydroxy-1,4-naphthoquinone (lawsone) are frequently synthesized using this method, reacting lawsone with various aldehydes and primary or secondary amines. scispace.comasianpubs.org This approach is highly versatile, allowing for the introduction of a wide variety of substituents onto the naphthoquinone core. scispace.com

Another example is the one-pot, three-component reaction between 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, and heterocyclic or carbocyclic amines in the presence of a catalytic amount of indium(III) chloride in refluxing water. csic.es This method provides a straightforward route to fluorescent hydroxyl naphthalene-1,4-dione derivatives. csic.es The use of MCRs is advantageous due to their high atom economy, operational simplicity, and the ability to rapidly generate libraries of diverse compounds. asianpubs.orgcsic.es

Cycloaddition-Based Routes for Core Construction

Cycloaddition reactions provide a powerful and convergent approach to constructing the carbocyclic and heterocyclic frameworks of complex molecules, including those with a naphthoquinone core. The Diels-Alder reaction, a [4+2] cycloaddition, is a classic and effective method for this purpose. For instance, highly substituted hydroanthraquinone derivatives can be synthesized via a Diels-Alder reaction between 2-substituted 1,4-naphthoquinones (as dienophiles) and various dienes. nih.gov This approach allows for the creation of multiple stereogenic centers with high regioselectivity, which is often controlled by the substituents on the dienophile. nih.govjocpr.com

Beyond the Diels-Alder reaction, other cycloaddition strategies have been employed. Formal [3+2] cycloaddition reactions of 1,4-naphthoquinones with β-ketoamides, catalyzed by indium(III) triflate, yield novel and diverse naphtho[1,2-b]furan-3-carboxamides with high regioselectivity. rsc.org Similarly, oxidative [3+2] cycloadditions of chiral enol ethers with hydroxynaphthoquinone can lead to the enantioselective synthesis of naphthoquinone spiroketals. acs.org Furthermore, [4+3] cycloaddition reactions between sulfonylphthalide and N,N'-cyclic azomethine imines have been developed to synthesize novel pyrimidinone-fused naphthoquinones. jocpr.commdpi.com

The table below highlights some cycloaddition strategies for naphthoquinone core construction:

| Reaction Type | Reactants | Product Type | Key Features |

| [4+2] Diels-Alder | 2-Substituted 1,4-naphthoquinones, Dienes | Hydroanthraquinones | High regioselectivity, stereocenter formation nih.govjocpr.com |

| [3+2] Cycloaddition | 1,4-Naphthoquinones, β-Ketoamides | Naphtho[1,2-b]furan-3-carboxamides | High regioselectivity, novel heterocycles rsc.org |

| [4+3] Cycloaddition | Sulfonylphthalide, N,N'-Cyclic azomethine imines | Pyrimidinone-fused naphthoquinones | Synthesis of complex fused systems jocpr.commdpi.com |

Regioselective and Stereoselective Synthesis Considerations

Achieving regioselectivity and stereoselectivity is a critical aspect of modern synthetic chemistry, particularly for the synthesis of complex, biologically active molecules. In the context of this compound and its analogs, these considerations are paramount.

Regioselectivity is often a key challenge in the functionalization of the naphthalene ring system. In Diels-Alder reactions, the substituents on both the diene and the dienophile (the naphthoquinone) play a crucial role in directing the regiochemical outcome of the cycloaddition. nih.govjocpr.com For example, the use of boronic acid-substituted benzoquinones as auxiliaries can control the regioselectivity of the cycloaddition to prepare specific regioisomers of ψ-naphthoquinones. mdpi.com

Stereoselectivity is equally important, especially when creating chiral centers. The enantioselective synthesis of the dimeric pyranonaphthoquinone core of natural products like the cardinalins has been achieved using a late-stage Suzuki-Miyaura homocoupling of a functionalized naphthalene, followed by a double stereoselective lactol reduction to install the desired 1,3-cis stereochemistry. rsc.org The use of chiral auxiliaries, such as a chiral sulfinyl group on the dienophile, can induce stereoselectivity in Diels-Alder reactions. mdpi.com Similarly, the stereoselective synthesis of aminotriol derivatives from steviol (B1681142) involves a key spiro-epoxide intermediate, where the oxirane ring opening with amines proceeds in a versatile and stereoselective manner. researchgate.net

Sustainable and Green Chemistry in this compound Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound and its derivatives has seen a shift towards more sustainable practices.

One notable green approach is the use of mechanochemistry, where reactions are carried out by grinding solids together, often in the absence of a solvent. The synthesis of phenylaminonaphthoquinones has been achieved through a solvent-free aza-Michael addition of phenylamines to 1,4-naphthoquinone using an agate mortar and pestle. mdpi.com This "grindstone chemistry" approach can be accelerated by using silica (B1680970) gel as a solid acid support, significantly reducing reaction times and simplifying workup. mdpi.com

The use of environmentally benign solvents, particularly water, is another cornerstone of green chemistry. The synthesis of 3,3'-arylmethylenebis(2-hydroxy-1,4-diones) has been accomplished through the condensation of aromatic aldehydes and 2-hydroxy-1,4-naphthoquinone in water, using lemon juice as a natural acid catalyst. asianpubs.org This method avoids harsh reaction conditions and offers good yields and operational simplicity. asianpubs.org

Microwave-assisted (MA) synthesis is another green technique that has been successfully applied to the synthesis of naphthoquinone derivatives. MA protocols for the synthesis of 2-substituted-1,4-naphthoquinones and 4-substituted-1,2-naphthoquinones have been optimized, offering a more sustainable alternative to conventional heating with shorter reaction times and improved energy efficiency. mdpi.com

The following table provides examples of green synthetic approaches for naphthoquinone derivatives:

| Green Chemistry Approach | Reactants | Catalyst/Conditions | Key Advantages |

| Mechanochemistry | 1,4-Naphthoquinone, Phenylamines | Solvent-free, silica gel support | Reduced waste, shorter reaction times mdpi.com |

| Aqueous Synthesis | 2-Hydroxy-1,4-naphthoquinone, Aromatic aldehydes | Lemon juice, water | Use of natural catalyst and benign solvent asianpubs.org |

| Microwave-Assisted Synthesis | 1,4- and 1,2-Naphthoquinones, Amines | Microwave irradiation | Energy efficiency, reduced reaction times mdpi.com |

| Solvent-Free Synthesis | Lawsone, Triethyl orthoformate, Aromatic amines | Guanidinium chloride | High yields, simple workup, no solvent scispace.comresearchgate.net |

Catalytic Systems for Trione Formation

The formation of the trione ring system often involves the use of specific catalysts to promote the desired transformations. Research has shown that various catalytic systems can be effectively employed.

One notable approach involves the use of acidic ionic liquids like [Hmim][HSO4]. koreascience.kr This catalyst has been successfully used in the condensation reaction of β-naphthol and isatins to produce spiro[dibenzo[a,i]-xanthene-14,3'-indoline]-2',8,13-trione derivatives. koreascience.kr The Brønsted acidity of the hydrogen sulphate counteranion in the ionic liquid is believed to be crucial for its catalytic activity. koreascience.kr Studies comparing different catalysts such as H2SO4, HCl, p-TsOH, and various ionic liquids found that acidic ionic liquids like [Hmim][HSO4], [Emim][HSO4], and [Bmim][HSO4] provided efficient reaction pathways. koreascience.kr

Another catalytic system involves the use of metal oxides. For instance, TiO2 has been utilized as a heterogeneous catalyst in the diazenylation of active methylene (B1212753) compounds with diazonium salts to form derivatives like (E)-3-(2-(4-nitrophenyl)hydrazono)naphthalene-1,2,4(3H)-trione. acs.org While other metal oxides like Al2O3 and Cu2O also catalyzed the reaction, TiO2 was found to be highly efficient. acs.org

Furthermore, copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)2) has been employed as a catalyst in the aromatization step during the synthesis of 1-naphthol (B170400) derivatives, which are key precursors. nih.gov

The following table summarizes various catalytic systems used in the synthesis of this compound and its analogs:

| Catalyst | Reactants | Product Type | Reference |

| [Hmim][HSO4] | β-Naphthol, Isatins, 2-Hydroxynaphthalene-1,4-dione | Spiro[dibenzo[a,i]-xanthene-14,3'-indoline]-2',8,13-triones | koreascience.kr |

| TiO2 | Active Methylene Compounds, Diazonium Salts | (E)-3-(2-(aryl)hydrazono)naphthalene-1,2,4(3H)-trione derivatives | acs.org |

| Cu(OTf)2 | Furan (B31954) adducts | 1-Naphthol derivatives | nih.gov |

| L-proline | 2-Hydroxy-1,4-naphthoquinone, Aromatic aldehydes, Malononitrile (B47326) | 2-Amino-5,10-dioxo-4-aryl-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile derivatives | thieme-connect.de |

| Boric Acid | β-Naphthol, Benzaldehyde, Ethylenediamine derivative | Naphthalene derivative | asianpubs.org |

Microwave-Assisted and Solvent-Free Reaction Conditions

To enhance reaction efficiency and promote green chemistry principles, microwave-assisted synthesis and solvent-free conditions have been explored for preparing this compound and related compounds.

Microwave irradiation has been shown to significantly reduce reaction times and improve yields in various synthetic protocols. For example, the synthesis of pyrazolo[3,4-b]pyrazines has been achieved by irradiating a mixture of a naphthalene-1,2,4(3H)-trione precursor with 3-methyl-4-nitroso-1-phenyl-1H-pyrazole-5-amines in DMF at 80 °C for just 4 minutes. tandfonline.comresearchgate.net Similarly, a solvent-free, catalyst-free microwave environment has been successfully used for the one-pot synthesis of furan-annulated heterocycles from 2-hydroxy-1,4-naphthoquinone derivatives. thieme-connect.de This method offers the advantages of a straightforward procedure and simplified work-up. thieme-connect.de

Solvent-free synthesis is another environmentally benign approach. A notable example is the fusion-based methodology for preparing 5-(-3-nitrophenyl) pyrimido[5,4-c]quinoline-2,4(1H,3H)-diones. ajol.info This method involves heating the reactants in a sealed tube at high temperatures without any solvent. ajol.info Another solvent-free method utilizes a mild reaction medium of lithium perchlorate (B79767) and N-(trimethylsilyl)diethylamine at room temperature for the synthesis of styrylcyclohex-2-enone derivatives. researchgate.net

The table below details examples of microwave-assisted and solvent-free reactions:

| Reaction Type | Reactants | Conditions | Product | Reference |

| Microwave-Assisted | Indane-1,3-dione, 3-Methyl-4-nitroso-1-phenyl-1H-pyrazole-5-amines | DMF, 80 °C, 4 min | Pyrazolo[3,4-b]pyrazines | tandfonline.comresearchgate.net |

| Microwave-Assisted | 2-Hydroxy-1,4-naphthoquinone derivatives | Solvent-free, catalyst-free | Furan annulated heterocycles | thieme-connect.de |

| Microwave-Assisted | Isatins, Primary α-amino acids, 3-Alkenyl oxindoles | Catalyst-free | Pyrrolidine fused bis-spiro oxindole (B195798) derivatives | rsc.org |

| Solvent-Free | 5-(3-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, Sulfanilamides | Sealed tube, 170–212 °C | 5-(-3-nitrophenyl) pyrimido[5,4-c]quinoline-2,4(1H,3H)-diones | ajol.info |

| Solvent-Free | Tetrahydropyran-4-one, Aromatic aldehydes | (trimethylsilyl)diethylamine, Lithium perchlorate, Room temperature | 3,5-bis(arylmethylidene)pyranones | researchgate.net |

Chemoenzymatic Transformations

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis to produce complex molecules. eco-vector.com This approach is particularly valuable for creating chiral compounds with high optical purity. eco-vector.comnih.gov

A notable application of this methodology is the preparation of (4aS,5S)-4,4a,5,6,7,8-hexahydro-5-hydroxy-4a-methylnaphthalen-2(3H)-one, a precursor that can be elaborated into more complex naphthalene-based structures. nih.gov This synthesis utilizes the enzyme alcalase for its excellent enantioselectivity in the hydrolysis of a butanoate ester substrate. nih.gov The use of enzymes in organic synthesis offers several advantages, including mild reaction conditions and the avoidance of wasteful protection and deprotection steps. monash.edu Chemoenzymatic strategies are increasingly being used for the generation of diverse classes of drugs, highlighting their potential in pharmaceutical development. eco-vector.com

Synthesis of Key Precursors and Advanced Intermediates

The synthesis of this compound and its analogs relies on the availability of key precursors and advanced intermediates. 1-Naphthol and its derivatives are fundamental starting materials for many synthetic routes.

One common method for preparing 1-naphthol involves a two-step process starting from naphthalene: nitration to 1-nitronaphthalene, followed by hydrogenation to 1-aminonaphthalene, and subsequent hydrolysis. wikipedia.org An alternative route involves the hydrogenation of naphthalene to tetralin, which is then oxidized to 1-tetralone (B52770) and subsequently dehydrogenated to 1-naphthol. wikipedia.org

2-Hydroxy-1,4-naphthoquinone, also known as lawsone, is another crucial precursor. nih.govredalyc.org It can be synthesized in a one-pot process from 1-naphthol using urea-hydrogen peroxide as a catalyst in a basic medium, with oxygen as the oxidizing agent. nih.gov This method is noted for its efficiency and use of an inexpensive catalyst. nih.gov

The synthesis of substituted 1-naphthol derivatives has also been explored. For instance, a series of 1-naphthol derivatives bearing various substituents have been synthesized in a three-step process involving a Diels-Alder cycloaddition of furan, a copper(II) trifluoromethanesulfonate-catalyzed aromatization, and a final bromination reaction. nih.gov

The following table outlines the synthesis of some key precursors:

| Precursor | Starting Material(s) | Key Reagents/Catalysts | Reference |

| 1-Naphthol | Naphthalene | HNO3, H2 | wikipedia.org |

| 1-Naphthol | Naphthalene | H2, Oxidation, Dehydrogenation | wikipedia.org |

| 2-Hydroxy-1,4-naphthoquinone (Lawsone) | 1-Naphthol | Urea-hydrogen peroxide, t-BuOK, O2 | nih.gov |

| Substituted 1-Naphthol Derivatives | Furan, Dienophiles | Cu(OTf)2 | nih.gov |

| 3-Substituted-2-hydroxy-1,4-naphthoquinone derivatives | 2-Hydroxy-1,4-naphthoquinone, Amines, Aldehydes | Mannich reaction conditions | jst.go.jpnih.gov |

Reactivity and Reaction Mechanisms of Naphthalene 1,2,4 Trione

Nucleophilic Addition and Substitution Reactions

The electron-deficient nature of the quinone ring in naphthalene-1,2,4-trione makes it highly susceptible to nucleophilic attack. These reactions can proceed via two main pathways: direct (1,2) addition to a carbonyl group or conjugate (1,4) addition, also known as the Michael addition. mdpi.comwikipedia.org

With α,β-unsaturated carbonyl compounds like this compound, the β-position is an electrophilic site that can react with a nucleophile. wikipedia.org The reaction mechanism involves the attack of the nucleophile on the β-position of the α,β-unsaturated carbonyl system. wikipedia.org The resulting negative charge is delocalized onto the carbonyl oxygen, forming an enolate intermediate, which then tautomerizes to the more stable keto form upon protonation. wikipedia.org

Michael Addition: This is a predominant reaction pathway. Nucleophiles such as amines, thiols, and enolates add to the C3 position of the quinone ring. For instance, secondary amines react with conjugated carbonyls to form 3-aminocarbonyl compounds. wikipedia.org The modification of the naphthoquinone ring with nucleophilic atoms can be achieved through Michael 1,4-addition. mdpi.com

Nucleophilic Substitution: In derivatives like 2,3-dichloro-1,4-naphthoquinone, nucleophiles can readily substitute one or both chlorine atoms. clockss.org This strategy is widely used to introduce nitrogen, oxygen, and sulfur nucleophiles at the C2 and C3 positions. mdpi.com

Addition to Carbonyls: Nucleophiles can also attack the carbonyl carbons. libretexts.org The addition of hydrogen cyanide, for example, leads to the formation of cyanohydrins. libretexts.org

The table below summarizes typical nucleophilic addition reactions.

| Nucleophile | Reaction Type | Product Type |

| Amines | Michael Addition | 3-Amino-naphthalene-1,4-dione derivatives wikipedia.org |

| Enolates | Michael Addition | C3-alkylated naphthoquinone derivatives wikipedia.org |

| Cyanide | Nucleophilic Addition | Cyanohydrins libretexts.org |

| Thiols | Michael Addition | 3-Thio-naphthalene-1,4-dione derivatives wikipedia.org |

Electrophilic Transformations of the Naphthalene (B1677914) Moiety

The electron-withdrawing nature of the three carbonyl groups significantly deactivates the naphthalene ring system towards electrophilic aromatic substitution. Conventional electrophilic reactions like nitration or Friedel-Crafts alkylation are generally difficult to achieve under standard conditions. However, transformations can be performed on derivatives or under specific catalytic conditions. For instance, the synthesis of substituted naphthalenes can sometimes be achieved by complementing standard electrophilic aromatic substitution reactivity with directed metalation techniques on derivatized naphthalene systems. researchgate.net Halogenation of the naphthalene core, such as the ortho-halogenation of 1-aminonaphthalene derivatives, can be achieved using electrophilic halogenating reagents like N-bromosuccinimide (NBS). chim.it

Pericyclic Reactions and Mechanistic Insights

Pericyclic reactions involve a concerted reorganization of electrons within a cyclic transition state and can be activated thermally or photochemically. hhrc.ac.in While the naphthalene aromatic core is highly stable and generally unreactive in thermal Diels-Alder reactions due to its significant resonance stabilization energy, the quinone moiety can participate in such transformations. amherst.edu

Diels-Alder Reactions: The C2-C3 double bond of the quinone system can act as a dienophile in [4+2] cycloaddition reactions. These reactions are often polar in nature. researchgate.net

Photochemical Cycloadditions: Photoinduced reactions provide an alternative pathway for cycloadditions. Isoquinoline-1,3,4-trione, a related aza-analogue, undergoes photoinduced [2+2] cycloadditions (Paterno-Büchi reaction) with alkynes. acs.org This is often the initial step in a tandem sequence that can include subsequent electrocyclic ring-opening and cyclization reactions to build complex polycyclic systems. acs.org The regioselectivity of these photocycloadditions is a key aspect of their synthetic utility. acs.org

Redox Behavior and Electron Transfer Pathways

The quinone moiety is a classic redox-active functional group. This compound and its derivatives can undergo reversible one- or two-electron reduction processes. mdpi.com This redox activity is fundamental to the biological action of many naphthoquinone compounds.

The process involves the acceptance of one electron to form a semiquinone radical anion, followed by the acceptance of a second electron to generate a hydroquinone (B1673460) dianion. mdpi.com These electron transfer steps can be studied using electrochemical techniques like cyclic voltammetry (CV). scielo.brosti.gov CV studies on naphthoquinone derivatives reveal their oxidation and reduction potentials. For example, the redox behavior of 3-(2-R-Phenylhydrazono)-naphthalene-1,2,4-triones has been evaluated by cyclic voltammetry, showing quasi-reversible pairs of waves in the negative potential region. scielo.br Similarly, studies on 2,3-diamino-1,4-naphthoquinone provide electrochemical reduction and oxidation potentials. osti.gov

The interaction of naphthoquinone derivatives with entities like double-stranded DNA can be monitored by observing changes in the redox peaks in cyclic voltammograms, where a decay in current peaks upon addition of DNA suggests interaction. mdpi.com

The table below presents representative redox potential data for related naphthoquinone derivatives.

| Compound | Method | Potentials (vs. reference) | Source |

| 3-(2-R-Phenylhydrazono)-naphthalene-1,2,4-triones | Cyclic Voltammetry | Multiple quasi-reversible waves from +1.5 to –1.8V vs. FcH/FcH+ | scielo.br |

| 2,3-diamino-1,4-naphthoquinone | Cyclic Voltammetry | Data on reduction and oxidation potentials reported in acetonitrile (B52724) | osti.gov |

Condensation and Annulation Reactions for Heterocyclic Ring Formation

This compound and its tautomer lawsone are exceptionally valuable building blocks for the synthesis of fused heterocyclic compounds. The presence of multiple carbonyl groups and the reactive C2-C3 bond allows for a variety of condensation and annulation reactions, often in multicomponent formats. mdpi.comrsc.org

These reactions typically involve the reaction of the trione (B1666649) with bifunctional nucleophiles, leading to the formation of new rings fused to the naphthalene core.

Synthesis of Pyrimidoquinolines: A three-component reaction of 6-aminopyrimidin-4-ones, naphthalene-1,2,4(3H)-trione, and aromatic aldehydes under microwave irradiation yields benzo[g]pyrimido[4,5-b]quinoline-triones. mdpi.com

Synthesis of Oxazines: Reaction of 2,3-dichloro-1,4-naphthoquinone with hydroxy-chromenones can lead to the formation of novel oxazine (B8389632) derivatives. clockss.org

Synthesis of Fused Pyrans and Furans: The synthesis of pyranonaphthoquinone derivatives has been achieved through a multi-component reaction involving a Knoevenagel condensation followed by a Michael addition of lawsone. mdpi.com

Synthesis of Triazoles: Naphthoquinone-1,2,3-triazole derivatives can be prepared via click chemistry or by oxidative cycloaddition between lawsone and vinyl-triazoles. mdpi.com

Synthesis of Spiro Compounds: A three-component reaction of isatin, an amino acid, and 1,4-naphthoquinone (B94277) can produce spiro-fused heterocyclic systems through 1,3-dipolar cycloaddition of an in-situ generated azomethine ylide. arkat-usa.org

The table below highlights some heterocyclic systems synthesized from this compound or its derivatives.

| Reactants | Resulting Heterocycle | Reaction Type |

| 6-Aminopyrimidin-4-ones, Aromatic Aldehydes | Benzo[g]pyrimido[4,5-b]quinoline | Multicomponent Condensation mdpi.com |

| Malononitrile (B47326), Aryl Aldehydes (with lawsone) | Pyranonaphthoquinone | Knoevenagel/Michael Addition mdpi.com |

| Isatin, Isoxazole (B147169) Acetic Acid (with 1,4-naphthoquinone) | Spiro-isoxazole | 1,3-Dipolar Cycloaddition arkat-usa.org |

| o-Phenylenediamine (with 1,2-diones) | Quinoxaline | Condensation |

| Hydrazine derivatives | Pyridazine | Condensation |

Functional Group Interconversions and Derivatization Strategies

The functional groups of this compound can be readily converted into other functionalities, expanding its synthetic utility. compoundchem.com These interconversions allow for fine-tuning of the molecule's electronic and steric properties.

Formation of Hydrazones: The carbonyl groups react with hydrazines to form hydrazone derivatives. For example, 3-(2-R-Phenylhydrazono)-naphthalene-1,2,4-triones are synthesized from 2-hydroxy-1,4-naphthoquinone (B1674593) and arylamine diazonium salts. researchgate.netresearchgate.net These hydrazones are important intermediates for synthesizing other bioactive compounds. researchgate.net

Formation of Acetates: The hydroxyl group in the lawsone tautomer can be acetylated. Reduction of the trione followed by acetylation can yield naphthalene-1,2,4-triyl triacetate. nih.gov

Conversion to Thiones: The carbonyl group can be converted to a thione group. For example, 3-Thioxothis compound has been synthesized. lp.edu.ua

Detailed Mechanistic Elucidation via Advanced Spectroscopic and Computational Techniques

Modern analytical and computational methods are indispensable for understanding the complex reactivity of this compound.

Spectroscopic Analysis: The structures of reaction products and intermediates are routinely confirmed using a suite of spectroscopic techniques.

NMR Spectroscopy: 1H and 13C NMR are used to establish the connectivity and stereochemistry of derivatives. mdpi.comnih.gov For instance, NMR data was used to confirm the structure of various 3-phenylhydrazono-naphthalene-1,2,4-trione derivatives. researchgate.netresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of newly synthesized compounds. mdpi.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups, such as C=O and N-H stretching, in the synthesized molecules. mdpi.comnih.gov

Computational Chemistry: Density Functional Theory (DFT) calculations have become a powerful tool for probing reaction mechanisms and predicting molecular properties.

Tautomerism Studies: DFT calculations have been used to investigate the tautomeric equilibrium of derivatives. For 3-(2-phenylhydrazone)-naphthalene-1,2,4-trione, calculations showed the keto-hydrazone form to be significantly more stable than the enol-azo tautomers, a finding supported by spectroscopic data. researchgate.net

Reaction Mechanisms: Computational studies help elucidate reaction pathways. Molecular Electron Density Theory (MEDT) has been used to study the mechanism and selectivity of hetero-Diels-Alder reactions involving related trione systems. researchgate.net DFT calculations have also been employed to understand the preference for the formation of linear over angular isomers in multicomponent reactions leading to benzopyrimidoquinolines. mdpi.com

Molecular Properties: DFT is used to calculate geometric parameters, HOMO-LUMO energy gaps, and molecular electrostatic potential (MEP) surfaces, which help in understanding the reactive sites of the molecules. bohrium.comchemrevlett.com

Structural Elucidation and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For Naphthalene-1,2,4-trione, both ¹H and ¹³C NMR are essential for assigning the positions of protons and carbons within the bicyclic structure.

While detailed experimental NMR data for the parent this compound is scarce in published literature, analysis of closely related derivatives provides significant insight. For instance, studies on various 3-(phenylhydrazono)-naphthalene-1,2,4-trione derivatives confirm the characteristic chemical shifts for the naphthalene (B1677914) core. researchgate.netresearchgate.netresearchgate.net In these derivatives, the protons of the benzene (B151609) ring of the naphthalene moiety typically appear in the aromatic region of the ¹H NMR spectrum, generally between δ 7.00 and 9.05 ppm. mdpi.com The specific coupling patterns observed help to distinguish between the individual protons.

Similarly, ¹³C NMR spectroscopy for these derivatives shows characteristic signals for the carbonyl carbons and the sp² hybridized carbons of the aromatic rings. researchgate.netinca.gov.br The carbonyl carbons (C=O) are typically found significantly downfield, a hallmark of quinone-type structures. nih.gov Theoretical DFT calculations on related systems have been used to support the assignment of these NMR signals, showing that the keto-hydrazone tautomer is generally more stable. researchgate.netscielo.br

Table 1: Representative ¹H NMR Chemical Shifts for a this compound Derivative (Data based on 3-[2-(4-benzoyl)phenylhydrazono]-naphthalene-1,2,4-trione in DMSO-d₆) researchgate.net

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (Naphthalene & Phenyl Rings) | 7.50-8.50 | Multiplet |

| NH (Hydrazone) | ~12.5 | Singlet (broad) |

Table 2: Representative ¹³C NMR Chemical Shifts for a this compound Derivative (Data based on 3-[2-(3-cyano)phenylhydrazono]-naphthalene-1,2,4-trione) researchgate.net

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carbonyls) | ~180-185 |

| Aromatic Carbons | ~110-140 |

| C=N (Hydrazone) | ~145 |

Vibrational Spectroscopy (IR and Raman) for Molecular Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the most prominent features in the IR spectrum are the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. In related quinonoid compounds, these bands are typically observed in the region of 1650-1750 cm⁻¹. inca.gov.brlp.edu.ua The exact frequencies can be influenced by conjugation and the presence of other functional groups. The IR spectra of various derivatives, such as 3-(2-R-Phenylhydrazono)-naphthalene-1,2,4-triones, support the proposed trione (B1666649) structure, with characteristic bands for C=O, C=N, and N-H vibrations. scielo.br The aromatic C-H and C=C stretching vibrations would also be present in their expected regions. researchgate.net

Table 3: Typical IR Absorption Frequencies for this compound and its Derivatives inca.gov.brscielo.br

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretching | 1650 - 1750 |

| C=C | Aromatic Stretching | 1500 - 1600 |

| C-H | Aromatic Stretching | 3000 - 3100 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on fragmentation patterns.

For this compound (C₁₀H₆O₃), the calculated monoisotopic mass is 174.032 g/mol . nih.gov High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), can confirm this elemental composition with high accuracy. inca.gov.br

Under electron ionization (EI), the molecule would form a molecular ion (M⁺˙) at m/z = 174. The fragmentation of quinones is well-characterized and typically involves the sequential loss of neutral molecules like carbon monoxide (CO). aip.org For this compound, one would expect to see fragment ions corresponding to [M-CO]⁺˙, [M-2CO]⁺˙, and [M-3CO]⁺˙. The analysis of fragmentation patterns of related naphthalene structures helps in understanding these pathways. researchgate.netcas.cn

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Formula | m/z (Expected) | Description |

|---|---|---|---|

| [M]⁺˙ | [C₁₀H₆O₃]⁺˙ | 174 | Molecular Ion |

| [M-CO]⁺˙ | [C₉H₆O₂]⁺˙ | 146 | Loss of one CO molecule |

| [M-2CO]⁺˙ | [C₈H₆O]⁺˙ | 118 | Loss of two CO molecules |

| [C₇H₆]⁺˙ | [C₇H₆]⁺˙ | 90 | Further fragmentation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for the parent this compound is not found in open crystallographic databases ugr.esugr.es, the structures of several complex derivatives have been determined. For example, the crystal structure of 3-[(Ethoxycarbonylmethyl)thio]-1,2,3,4-tetrahydro-naphthalene-1,2,4-trione 2,4-Diphenylhydrazone has been resolved, confirming the core naphthalene ring system. jst.go.jp In another study, single-crystal X-ray diffraction was used to confirm the structure of a naphthalene-based triazole. mdpi.commdpi.com These studies show that the naphthalene system is typically planar or nearly planar. For this compound, one would expect a largely planar structure with C-C bond lengths characteristic of an aromatic system fused to a quinonoid ring, and C=O bond lengths in the typical range of approximately 1.22 Å.

Table 5: Crystallographic Data for a Related Naphthalene Derivative (Data for naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate) mdpi.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.6281 |

| b (Å) | 14.2828 |

| c (Å) | 16.5913 |

| β (°) | 91.946 |

Application of Hyphenated Analytical Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing complex mixtures and trace amounts of compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the analysis of volatile and thermally stable compounds like naphthalene and its metabolites. jddtonline.infoshimadzu.com For instance, GC-MS has been effectively used to determine naphthalene metabolites such as 1-naphthol (B170400) and 2-naphthol (B1666908) in biological samples after derivatization. publisso.deuzh.ch this compound, being a polar and potentially less volatile compound, might require derivatization to improve its chromatographic properties for GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is often better suited for analyzing polar, non-volatile, and thermally labile compounds without the need for derivatization. ca.gov LC-MS would be an ideal technique for the direct analysis and quantification of this compound in various matrices. The use of a C18 reversed-phase column is common for separating such aromatic compounds, followed by detection with ESI-MS. inca.gov.brca.gov This approach allows for both the separation of the compound from a mixture and its confident identification based on its mass-to-charge ratio and retention time.

Computational and Theoretical Studies of Naphthalene 1,2,4 Trione

Quantum Chemical Calculation Methodologies

Quantum chemical calculations have become indispensable in modern chemistry, offering insights that complement and guide experimental work. Various methodologies are employed to study systems like Naphthalene-1,2,4-trione, each with its strengths in describing specific molecular aspects.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying the electronic structure and energetics of medium to large-sized molecules like this compound and its derivatives. numberanalytics.commdpi.com DFT calculations have been successfully used to investigate the geometry, frontier molecular orbitals (HOMO-LUMO), and chemical descriptors of naphthalene (B1677914) derivatives, providing insights into their stability and reactivity. bohrium.com

For instance, DFT calculations, using functionals like B3LYP and PBE1PBE with basis sets such as 6-31G(d) and 6-311+G(2d,p), have been applied to study the 3-(2-phenylhydrazone)-naphthalene-1,2,4-trione system. researchgate.netresearchgate.net These studies have been crucial in determining the relative stabilities of different tautomeric forms in both the gas phase and in solution. researchgate.netresearchgate.net Furthermore, DFT has been employed to analyze the electronic structure of related naphthoquinones, examining intramolecular hydrogen bonds and changes in aromaticity. mdpi.com The method is also used to predict spectroscopic data, such as IR and NMR spectra, which can then be compared with experimental findings to confirm molecular structures. tandfonline.comchemrevlett.com In the study of azo dyes derived from hydroxynaphthalene, DFT calculations have modeled the azo-hydrazone tautomerism, providing insights into structural changes during the proton-transfer process. rsc.org

Ab Initio Approaches for Molecular Properties

Information regarding the specific application of ab initio approaches for the molecular properties of this compound is not prominently available in the searched results. While DFT is a form of ab initio method, the term often refers to wavefunction-based methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory.

In a broader context, ab initio methods are known for their high accuracy, although they are computationally more demanding than DFT. numberanalytics.com For smaller molecules, methods like MP2 and coupled-cluster theory can provide very accurate predictions of tautomeric equilibria. mdpi.com However, for larger systems like azonaphthols, MP2 has been found to sometimes overestimate the stability of the enol tautomer. mdpi.com Generally, these high-level calculations are used to benchmark the performance of more computationally efficient methods like DFT.

Conformational Analysis and Tautomeric Equilibria

The derivatives of this compound, particularly those with azo linkages, can exist in different tautomeric forms. The equilibrium between these forms is a critical aspect of their chemistry, influencing their color, stability, and reactivity. mdpi.com

Relative Stability of Keto-Hydrazone and Enol-Azo Forms

Azo derivatives of naphthalene often exhibit a tautomeric equilibrium between an azo-enol form and a keto-hydrazone form. mdpi.comacs.org Computational studies have been pivotal in determining the relative stability of these tautomers.

For derivatives of 3-(2-phenylhydrazono)-naphthalene-1,2,4-trione, DFT calculations have shown that the keto-hydrazone forms are significantly more stable than the enol-azo forms. researchgate.netresearchgate.net The energy difference is reported to be about 14 kcal/mol in favor of the keto-hydrazone rotamers. researchgate.net This theoretical finding is supported by experimental spectroscopic data. researchgate.net

In the case of other azo dyes derived from 2-hydroxynaphthalene, the hydrazone form is also found to be more stable. rsc.orgmdpi.com The stability of the hydrazone tautomer is often attributed to the formation of a stable six-membered ring through an intramolecular hydrogen bond between the N–H of the hydrazone group and an ortho-keto group. nih.gov The polarity of the solvent can influence the position of this equilibrium; for example, in some azo dyes, the hydrazone form is favored in apolar solvents, while the azo form is more prevalent in polar solvents where intramolecular hydrogen bonds are disrupted. rsc.org

| Compound System | Computational Method | More Stable Tautomer | Energy Difference (kcal/mol) | Reference |

|---|---|---|---|---|

| 3-(2-phenylhydrazone)-naphthalene-1,2,4-trione | DFT (B3LYP, PBE1PBE) | Keto-hydrazone | ~14 | researchgate.net |

| Azo dyes from 2-hydroxynaphthalene (e.g., Acid Orange 7) | DFT | Hydrazone | Not specified | rsc.org |

| 1-phenylazonaphthalen-2-ols | DFT (B3LYP/6-311++G(d,p)) | Hydrazone | Varies with substituent | mdpi.com |

Substituent Effects on Tautomerism and Electronic Distribution

The electronic nature of substituents on the aromatic rings can significantly shift the tautomeric equilibrium and alter the electronic distribution within the molecule. rsc.org

In studies of 1-phenylazonaphthalen-2-ols, it was found that the presence of electron-donating groups decreases the energy difference between the azo and hydrazone forms, although the hydrazone form remains more stable. mdpi.com Conversely, for some hydroxyquinoline-based azo dyes, an electron-donating substituent (like –OCH3) was found to shift the equilibrium towards the azo form, while an electron-accepting group (like –NO2) favored the hydrazone form. rsc.org This demonstrates that the influence of substituents can be system-dependent.

The position of the substituent also matters. For instance, in pyridone-based azo dyes, the tautomeric equilibrium is more sensitive to substituents on the pyridone ring than on the benzene (B151609) ring. rsc.org These substituent-induced changes in electronic distribution directly impact the molecule's properties, including its color and reactivity.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. numberanalytics.comfiveable.me This involves identifying reactants, products, transition states, and intermediates along a reaction's potential energy surface. numberanalytics.com

For reactions involving this compound, such as the three-component reaction with 6-aminopyrimidin-4-ones and aromatic aldehydes to form benzopyrimidoquinolines, computational studies can provide a deeper understanding of the carbon-carbon bond formation steps. mdpi.com By modeling the reaction path, chemists can gain insights into the energetics and kinetics of the transformation. smu.edu

The process of mechanism elucidation often involves a combination of computational approaches, like DFT, and experimental data. fiveable.me These theoretical investigations can reveal hidden intermediates and transition states, offering chemists greater control over reaction outcomes and helping to design more efficient synthetic routes. fiveable.mesmu.edu

Transition State Characterization and Reaction Pathway Mapping

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions by characterizing transition states and mapping reaction pathways. For this compound and its tautomers, Density Functional Theory (DFT) calculations have been instrumental in understanding their reactivity and the formation of derivatives.

One key area of study has been the tautomerism of this compound derivatives. For instance, in the reaction of 2-hydroxy-1,4-naphthoquinone (B1674593) with arylamines, different tautomeric forms of the resulting 3-(2-R-Phenylhydrazono)-naphthalene-1,2,4-trione product can exist. DFT calculations have been employed to determine the relative stabilities of these forms. Studies showed that the keto-hydrazone tautomers are significantly more stable than the enol-azo forms. scielo.brresearchgate.net This thermodynamic preference dictates the final product distribution and provides a map of the most favorable reaction endpoint.

Specifically, calculations demonstrated that the keto-hydrazone forms are more stable by approximately 14 kcal/mol compared to the enol-azo forms, and by about 6 kcal/mol relative to another enol-azo isomer. scielo.brresearchgate.net This substantial energy difference indicates a strong thermodynamic driving force towards the formation of the keto-hydrazone product, effectively mapping the energetic landscape of the tautomerization process. Such computational mapping is crucial for predicting the outcomes of reactions involving the this compound scaffold.

| Tautomeric Form | Computational Method | Basis Set | Environment | Relative Stability (kcal/mol) | Reference |

| Keto-hydrazone (Ia, Ib) | DFT (B3LYP, PBE1PBE) | 6-31G(d), 6-311+G(2d,p) | Gas Phase & DMSO | Most Stable (Reference) | scielo.br, researchgate.net |

| Enol-azo (IIa, IIb) | DFT (B3LYP, PBE1PBE) | 6-31G(d), 6-311+G(2d,p) | Gas Phase & DMSO | ~+14 | scielo.br, researchgate.net |

| Enol-azo (III) | DFT (B3LYP, PBE1PBE) | 6-31G(d), 6-311+G(2d,p) | Gas Phase & DMSO | ~+6 | scielo.br, researchgate.net |

Free Energy Landscape Analysis of Chemical Transformations

The free energy landscape is a conceptual and computational tool that maps the potential energy of a system as a function of its molecular coordinates, providing a comprehensive view of its possible transformations, including chemical reactions and conformational changes. mdpi.com Analysis of this landscape helps identify stable states (minima), transition states (saddle points), and the energy barriers between them.

For this compound (via its lawsone tautomer), free energy calculations have been applied to understand its binding interactions with biological macromolecules. The Gibbs free energy of binding (ΔG), a key parameter derived from the free energy landscape, quantifies the spontaneity of a complex formation. For example, the binding of lawsone to calf thymus DNA (CT-DNA) and bovine serum albumin (BSA) was studied, revealing favorable interactions. nih.gov These calculations provide a snapshot of the free energy landscape at the point of binding, crucial for understanding the compound's biological activity.

| Transformation | Target Molecule | Gibbs Free Energy (ΔG) | Binding Constant (Kb) | Reference |

| Binding | Calf Thymus DNA (CT-DNA) | -4.46 kcal/mol | 1.79 × 10³ M⁻¹ | nih.gov |

| Binding | Bovine Serum Albumin (BSA) | -4.58 kcal/mol | 2.18 × 10³ M⁻¹ | nih.gov |

Furthermore, the relative stabilities between different tautomers, as discussed previously, represent distinct valleys on the free energy surface. The calculated energy differences (e.g., ~14 kcal/mol) serve as a measure of the relative depths of these free energy minima. scielo.brresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. scielo.org.co For this compound and its derivatives, MD simulations provide critical insights into their dynamic behavior, conformational stability, and interactions with their environment, such as solvents or biological targets.

MD simulations have been extensively used to study the interaction of lawsone (as the stable tautomer of this compound) with proteins and DNA. In a study of lawsone binding to bovine serum albumin (BSA) and calf thymus DNA (CT-DNA), MD simulations helped to elucidate the specific intermolecular contacts and the reorientation of lawsone within the binding sites. nih.gov Similarly, a 300-nanosecond MD simulation was performed to evaluate the stability of a complex formed by a lawsone-derived Mannich base and the enzyme pyruvate (B1213749) kinase M2 (PKM2), a key target in cancer metabolism. mdpi.comscilit.com These simulations can reveal how the ligand and protein adapt to each other and the stability of the resulting complex.

Another application of MD is in studying the solvation of naphthalene derivatives. Simulations of naphthalene in acetonitrile (B52724) have been used to characterize the structure of the solvation shell and the nature of solute-solvent interactions. researchgate.net Such studies are fundamental to understanding the behavior of these compounds in solution, which is relevant for any application in a liquid phase.

Prediction and Validation of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used for the prediction of spectroscopic parameters such as NMR chemical shifts and IR vibrational frequencies. nih.govunige.ch These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

For this compound's tautomer, lawsone, and its derivatives, theoretical calculations have been successfully compared with experimental spectroscopic data. The Fourier Transform Infrared (FTIR) spectrum of lawsone shows characteristic bands for the hydroxyl and carbonyl groups. nih.gov The proton and carbon-13 NMR (¹H-NMR and ¹³C-NMR) spectra have also been well-characterized experimentally. nih.gov Computational studies on lawsone and related derivatives have shown good agreement between the calculated and experimental spectra, validating the accuracy of the theoretical models. mdpi.comresearchgate.net For example, the calculated vibrational frequencies for 8-hydroxyquinoline (B1678124) derivatives of 1,4-naphthoquinone (B94277) reproduce the experimental spectrum well after applying a standard scaling factor. mdpi.com This synergy between computational prediction and experimental validation is a powerful tool in chemical analysis.

| Spectroscopic Data for Lawsone (2-Hydroxy-1,4-naphthoquinone) | ||

| FTIR Vibrational Frequencies (cm⁻¹) | Assignment | Reference |

| 3300–3400 (broad) | O-H stretch (phenolic) | nih.gov |

| 1670 | C=O stretch (free) | nih.gov |

| 1630 | C=O stretch (chelated) | nih.gov |

| 1583 | Aromatic C-C stretch | nih.gov |

| 1219 | C-O stretch (hydroxyl) | nih.gov |

| ¹H-NMR Chemical Shifts (ppm) | Assignment | Reference |

| 11.52 (broad singlet) | Phenolic OH | nih.gov |

| 8.10 (doublet) | H-5 | nih.gov |

| 8.00 (doublet) | H-8 | nih.gov |

| 7.88 (multiplet) | H-6, H-7 | nih.gov |

| 6.52 (singlet) | H-3 | nih.gov |

| ¹³C-NMR Chemical Shifts (ppm) | Assignment | Reference |

| 182.30 | C-4 | nih.gov |

| 180.91 | C-1 | nih.gov |

| 156.41 | C-2 | nih.gov |

| 134.8, 133.7, 131.6, 130.3, 125.8, 125.2 | Aromatic Carbons | nih.gov |

| 110.3 | C-3 | nih.gov |

Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity. ej-chem.org

For this compound (as lawsone), FMO analysis has been performed using DFT calculations to understand its electronic properties and potential applications. Calculations show that the HOMO and LUMO are primarily localized on the naphthoquinone ring system. nih.gov The energy gap is influenced by the environment; for instance, calculations in a solvent medium show a narrowing of the energy gap compared to a vacuum, which suggests increased reactivity in solution. ej-chem.org The formation of hydrogen-bonded complexes also consistently lowers the energy gap, perturbing the frontier orbitals and enhancing reactivity. rsc.org

| System | Computational Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Lawsone (Vacuum) | DFT/B3LYP | -7.48 | -3.51 | 3.98 | ej-chem.org |

| Lawsone (I-PCM Model) | DFT/B3LYP | -7.31 | -3.52 | 3.79 | ej-chem.org |

| Lawsone (Gas Phase) | PBE0 | - | - | 4.122 | rsc.org |

| Lawsone (Crystal) | PBE0 | - | - | 3.622 | rsc.org |

| Lawsone H-bonded Complex (Gas Phase) | PBE0 | - | - | 3.732 - 3.907 | rsc.org |

| Lawsone H-bonded Complex (Crystal) | PBE0 | - | - | 3.277 - 3.622 | rsc.org |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Descriptors

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. libretexts.orguni-muenchen.de It is a powerful tool for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net

For this compound and its derivatives, MEP analysis is used to understand their reactivity patterns. mdpi.combohrium.com Although a specific MEP map for the parent this compound is not detailed in the provided literature, the principles can be readily applied. The carbonyl oxygen atoms and the hydroxyl oxygen in the lawsone tautomer are expected to be regions of high electron density and therefore show a negative electrostatic potential (red/yellow). These sites are the primary locations for interactions with electrophiles and for hydrogen bonding. Conversely, the hydrogen atom of the hydroxyl group and regions near the carbon atoms of the carbonyl groups would exhibit a positive electrostatic potential (blue), marking them as sites for nucleophilic attack. This predictive capability is crucial for designing new reactions and understanding intermolecular interactions. mdpi.com

Synthesis and Chemical Utility of Naphthalene 1,2,4 Trione Derivatives in Advanced Materials and Organic Chemistry

Design and Synthesis of Functionalized Naphthalene-1,2,4-trione Analogs

The synthesis of functionalized this compound analogs can be achieved through various synthetic methodologies. One notable approach involves the oxidative homo-coupling of β-keto sulfoxonium ylides. researchgate.net Mechanistic studies suggest that this process involves the in situ generation of an α-keto aldehyde intermediate, which then couples with another molecule of the ylide. researchgate.net This understanding has enabled the development of cross-coupling reactions, allowing for the efficient synthesis of a diverse range of functionalized 1,2,4-triones. researchgate.net

Another method involves the direct diazenylation of active methylene (B1212753) compounds like lawsone (2-hydroxy-1,4-naphthoquinone), a tautomer of this compound, with diazonium salts. nih.govnih.gov This reaction can be catalyzed by environmentally friendly and recyclable heterogeneous catalysts such as TiO2, showing excellent compatibility with both electron-rich and electron-poor diazonium salts to produce azo-derivatives in high yields at room temperature. nih.gov For instance, reactions with various substituted phenyl diazonium chlorides yield compounds like (E)-3-(2-(3-chlorophenyl)hydrazono)naphthalene-1,2,4(3H)-trione and its dichlorinated analogs. nih.gov

Furthermore, functionalized analogs can be prepared from precursors like 2,3-dichloro-1,4-naphthoquinone. A one-pot reaction with thiosemicarbazides and triphenylphosphine (B44618) can yield 3-(triphenyl-phosphoranylidene)naphthalene-1,2,4(3H)-trione derivatives. acs.org The synthesis of novel naphthalene (B1677914) derivatives has also been achieved by utilizing the electrophilic nature of 2-cyano-3-(naphthalen-1-yl)acryloyl chloride with various nitrogen nucleophiles. bohrium.com

Formation of Coordination Complexes and Organometallic Derivatives

This compound and its derivatives, particularly those incorporating ligating groups, readily form coordination complexes with various metal ions. The inherent redox activity and the presence of multiple oxygen and other heteroatom donors make them excellent ligands. researchgate.net

For example, 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, a naphthalene-containing ligand, has been used to synthesize coordination complexes with metals such as manganese, iron, nickel, copper, and zinc. nih.gov These complexes exhibit interesting structural and electronic properties, and their formation can influence the biological activity of the parent ligand. nih.gov The coordination of metal ions to heterocyclic derivatives of naphthalene can lead to compounds with enhanced therapeutic potential. nih.gov

The reaction of 2,3-dichloro-1,4-naphthoquinone with triphenylphosphine in an aqueous alcoholic medium can produce 3-(triphenyl-phosphoranylidene)naphthalene-1,2,4(3H)-trione, an organophosphorus derivative. acs.org This ylide can be further reacted with other reagents to create more complex organometallic structures. For instance, its reaction with thiosemicarbazides leads to the formation of ligands that can then be complexed with metals like copper(II) chloride in the presence of triphenylphosphine. acs.org

Development of Novel Heterocyclic Scaffolds and Fused Systems

The reactivity of the this compound core makes it a valuable starting material for the construction of novel heterocyclic scaffolds and fused ring systems. These reactions often proceed through multicomponent reactions or cascade sequences, providing efficient access to complex molecular architectures.

The versatility of this building block is demonstrated in its use for synthesizing a variety of fused heterocycles. For instance, derivatives of 1,4-naphthoquinone (B94277) are utilized in the synthesis of fused naphthofuro[3,2-c]quinoline-6,7,12-triones and pyrano[3,2-c]quinoline-6,7,8,13-tetraones. nih.gov These complex heterocyclic systems are of interest for their potential biological activities. nih.gov

Construction of Pyrrole (B145914), Pyran, and Triazole Annulated Structures

The this compound framework can be annulated with various five- and six-membered heterocyclic rings, including pyrroles, pyrans, and triazoles.

Pyrrole and Triazole Annulation: The synthesis of pyrrole- and triazole-containing ensembles has been achieved through various synthetic routes. nih.gov For example, a new ligand, 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, demonstrates the integration of both pyrrole and triazole moieties with a naphthalene unit. nih.gov The 1,2,4-triazole (B32235) ring, in particular, is a common structural motif in many biologically active compounds. nih.gov

Pyran Annulation: Benzo[g]chromene derivatives, which are essentially pyran-annulated naphthalene systems, can be synthesized through multicomponent reactions involving 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone), various aldehydes, and active methylene compounds. thieme-connect.de These reactions can be promoted by various catalysts, including organocatalysts like L-proline and even enzymes. thieme-connect.de For example, the reaction of lawsone, an aromatic aldehyde, and malononitrile (B47326) can yield 2-amino-5,10-dioxo-4-aryl-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile derivatives. thieme-connect.de

Spirocyclization and Complex Molecular Architecture Synthesis

This compound and its precursors are valuable in the synthesis of spirocyclic compounds and other complex molecular architectures. Spiro compounds, characterized by two rings connected at a single carbon atom, are of significant interest in medicinal chemistry.

Isatin, a versatile building block, has been used in multicomponent reactions with 1,4-naphthoquinone to synthesize spiro-fused heterocyclic compounds. arkat-usa.org A three-component reaction of isoxazole (B147169) acetic acid, substituted isatins, and 1,4-naphthoquinone using a ceric ammonium (B1175870) nitrate (B79036) (CAN) catalyst can produce spiro[isoxazole-naphthalene] derivatives. arkat-usa.org The mechanism is proposed to involve a 1,3-dipolar cycloaddition of an in situ generated azomethine ylide to the 1,4-naphthoquinone. arkat-usa.org Furthermore, five-component reactions involving N-propargyl isatins have been developed to create complex 1,2,3-triazole-tethered spirochromenes. mdpi.com

This compound as a Pivotal Building Block in Multistep Organic Synthesis

The chemical reactivity of this compound and its derivatives makes them crucial intermediates in multistep organic synthesis for creating complex molecules. nih.govnih.gov Their ability to undergo a variety of transformations allows for the strategic construction of highly functionalized and intricate molecular frameworks.

The use of 2,3-dichloro-1,4-naphthoquinone (DCHNQ) as a starting material highlights this utility. nih.gov DCHNQ has been employed in various heterocyclic synthesis programs to create compounds such as fused naphthofuro[3,2-c]quinoline-6,7,12-triones. nih.gov The synthesis of substituted naphthalenes is often a key step in the total synthesis of natural products and other biologically active molecules. researchgate.net For example, highly substituted naphthalenes, which are precursors for the rubromycin family of natural products, have been synthesized from 2,4,5-trimethoxybenzaldehyde, where ring-forming methods like the Stobbe condensation are employed. researchgate.net

The naphthalene scaffold itself is considered an advantageous building block in organic chemistry. rsc.org Its introduction into molecular structures can lead to desirable properties such as smaller energy gaps and enhanced stability in the resulting compounds. rsc.org This makes naphthalene derivatives attractive for various applications, including the development of organic solid-state laser dyes. rsc.org

Applications in Advanced Materials Science

Derivatives of this compound have found applications in the field of advanced materials science due to their unique optical and electronic properties. The extended π-system of the naphthalene core, combined with the electron-withdrawing nature of the trione (B1666649) functionality, imparts interesting characteristics to these molecules.

Aromatic diimides based on a naphthalene core, for instance, are important scaffolds for creating robust polymers, supramolecular assemblies, and optoelectronic materials. beilstein-journals.org While research has historically focused on isomers like 1,4,5,8-naphthalene diimides, the synthesis and characterization of 1,2,3,4-naphthalene diimides have expanded the toolbox for organic materials chemists. beilstein-journals.org These compounds exhibit absorption and emission in the visible region and can undergo one-electron reduction processes, making them suitable as electron-deficient building blocks in organic electronic materials. beilstein-journals.org

Furthermore, the introduction of a naphthalene unit into molecules used for organic lasers has been shown to be a simple and effective design strategy for developing green and yellow laser dyes. rsc.org Naphthalene derivatives can shift emission colors without compromising optical properties, and they often exhibit suppressed concentration quenching and improved photo- and thermal-stabilities compared to their phenylene counterparts. rsc.org

Precursors for Polymer Synthesis and Supramolecular Assemblies

The rigid, planar structure and rich functionality of the this compound core make its derivatives highly valuable precursors for the construction of advanced polymers and complex supramolecular architectures. The ability to introduce various functional groups onto the naphthalene skeleton allows for precise control over polymerization processes and self-assembly behaviors.

In polymer science, monomers must contain reactive sites that can link together to form long chains. this compound derivatives can be tailored to possess such reactive handles for polymerization. For instance, research has shown that the synthesis of 3-Thioxothis compound can lead to the formation of polymer compounds. lp.edu.ua The reactive nature of the ketone and thione groups provides sites for condensation or addition polymerization reactions, incorporating the robust naphthoquinone moiety into the polymer backbone. Aromatic diimides, such as naphthalene diimides (NDIs), are well-established building blocks for high-performance polymers. beilstein-journals.org The principles guiding their use are applicable to trione derivatives, where the electron-deficient aromatic system can impart desirable thermal and electronic properties to the resulting polymer. The synthesis of multi-layered 3D polymers has been achieved using naphthalene-based synthons, highlighting the utility of this aromatic core in creating complex, high-order polymer structures. semanticscholar.org

In the realm of supramolecular chemistry, this compound derivatives are attractive building blocks due to their capacity for non-covalent interactions, such as π-π stacking and hydrogen bonding. These interactions guide the self-assembly of molecules into well-defined, ordered structures. sioc-journal.cn Naphthalene diimides (NDIs), close structural relatives of the trione, are renowned for their self-assembly into functional nanostructures like nanobelts, nanospheres, and cylindrical microstructures, driven by a combination of hydrophobic effects and π-π interactions. researchgate.net A donor-acceptor-donor (D-A-D) type naphthalene-diimide, for example, has been shown to undergo highly cooperative J-aggregation, leading to the formation of nanotubular structures. rsc.org This cooperative polymerization is initiated by hydrogen bonding, which then promotes aggregation to form larger, sheet-like assemblies. rsc.org The functional groups on the this compound ring can be strategically chosen to direct these interactions, enabling the design of novel supramolecular polymers and assemblies with tailored morphologies and properties.

Integration into Optoelectronic and Electronic Materials

The intrinsic electronic properties of the this compound scaffold make it a compelling component for advanced optoelectronic and electronic materials. Its three carbonyl groups act as powerful electron-withdrawing groups, rendering the aromatic system electron-deficient. This characteristic is highly sought after for the development of n-type organic semiconductors, which are essential for fabricating complementary logic circuits, a cornerstone of modern electronics. rsc.org

Aromatic diimides, particularly naphthalene diimides (NDIs), are among the most successful n-type materials in organic electronics. beilstein-journals.org They are frequently incorporated into organic field-effect transistors (OFETs) and other electronic devices. rsc.org Derivatives of this compound are explored for similar purposes. For example, the compound 3-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-1,2,4(3H)-trione is classified as an electronic material, indicating its potential in this field. cymitquimica.com The design of asymmetric NDI derivatives has proven to be a successful strategy for creating high-performance n-channel OFETs. rsc.org One such NDI derivative, 2-tetradecylbenzo[lmn]benzo cymitquimica.comnih.govimidazo[2,1-b] rasayanjournal.co.inbrieflands.comphenanthroline-1,3,6(2H)-trione, has been synthesized and shown to exhibit excellent n-type behavior with high carrier mobility in single-crystal transistors. rsc.org The low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level of these molecules facilitates efficient electron injection and transport, a critical factor for high-performance devices. rsc.orggoogle.com

The optical and electronic properties of naphthalene-based diimides compare favorably with other isomers, absorbing and emitting light in the visible region and readily undergoing one-electron reduction processes. beilstein-journals.org This expands the toolkit available to materials chemists for creating new electron-deficient aromatic compounds for optoelectronic applications. beilstein-journals.org

Table 1: Performance of an Asymmetric Naphthalene Diimide (NDI) Derivative in an n-channel OFET

| Property | Value | Source |

|---|---|---|

| Compound Name | 2-tetradecylbenzo[lmn]benzo cymitquimica.comnih.govimidazo[2,1-b] rasayanjournal.co.inbrieflands.comphenanthroline-1,3,6(2H)-trione (IZ0) | rsc.org |

| Device Type | Organic Field-Effect Transistor (OFET) | rsc.org |

| Semiconductor Type | n-channel | rsc.org |

| Highest Carrier Mobility (Film) | 0.072 cm² V⁻¹ s⁻¹ | rsc.org |

| Highest Carrier Mobility (Single Crystal) | 0.22 cm² V⁻¹ s⁻¹ | rsc.org |

| Potential Application | Complementary circuits in organic electronics, Optoelectronic devices | rsc.org |

Role as Reagents or Ligands in Catalysis Research

Derivatives of this compound serve a dual role in catalysis research, acting both as reactive substrates (reagents) in catalyzed reactions and as versatile ligands that coordinate with metal centers to form active catalysts.

As reagents, the this compound framework, often generated in situ from its stable tautomer 2-hydroxy-1,4-naphthoquinone, can undergo a variety of transformations. nih.gov A notable example is the TiO₂-catalyzed direct diazenylation of active methylene compounds with diazonium salts to produce (E)-3-(2-arylhydrazono)naphthalene-1,2,4(3H)-trione derivatives. nih.gov In this smooth and operationally simple method, the naphthoquinone starting material is a key reactant that gets converted into the final hydrazono product. nih.gov

More significantly, this compound derivatives have been extensively developed as ligands for coordination chemistry and catalysis. Ligands are crucial components of catalysts, as they can tune the electronic properties, stability, and steric environment of the metal center, thereby controlling the catalyst's activity and selectivity.

One prominent class of such ligands is the 3-(2-R-Phenylhydrazono)-naphthalene-1,2,4-triones. These molecules are synthesized from the reaction of 2-hydroxy-1,4-naphthoquinone and various arylamines. scielo.brresearchgate.net The resulting hydrazono derivatives can act as bidentate ligands, coordinating with metal ions through the hydrazone nitrogen and a carbonyl oxygen. These ligands have been used to synthesize a range of copper(II) complexes. scielo.brresearchgate.net Similarly, the reaction of 2,3-dichloro-1,4-naphthoquinone with triphenylphosphine in an aqueous medium yields 3-(triphenyl-phosphoranylidene)naphthalene-1,2,4(3H)-trione. acs.orgnih.gov This ylide can then be further reacted to create complex ligands for copper, demonstrating the utility of the trione structure in building sophisticated catalytic systems. acs.orgnih.gov The resulting metal complexes are often investigated for their own catalytic potential or other functional properties. scielo.br

Table 2: Examples of this compound Derivatives as Ligands

| Ligand Precursor | Ligand Structure | Metal Complex | Source |

|---|---|---|---|

| 2-hydroxy-1,4-naphthoquinone and arylamines | 3-(2-R-Phenylhydrazono)-naphthalene-1,2,4-trione | [Cu(L)₂] | scielo.brresearchgate.net |

| 2,3-dichloro-1,4-naphthoquinone and thiosemicarbazides | Triphenylphosphine-ylidene(-3,4-dihydronaphthalen-2(1H)-ylidene)-N-substituted-hydrazine-1-carbothioamides | Copper(II) complexes | nih.gov |

| 2,3-dichloro-1,4-naphthoquinone and triphenylphosphine | 3-(triphenyl-phosphoranylidene)naphthalene-1,2,4(3H)-trione | Used to form subsequent copper complexes | acs.orgnih.gov |

Future Perspectives and Emerging Research Directions

Development of Highly Selective and Atom-Economical Synthetic Methodologies

The progression of organic synthesis is intrinsically linked to the development of methods that are not only efficient but also environmentally benign. For Naphthalene-1,2,4-trione and its derivatives, future research is heavily focused on creating highly selective and atom-economical synthetic pathways. Atom economy, a concept central to green chemistry, seeks to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. jocpr.com

A key strategy involves the use of multicomponent reactions (MCRs) starting from its stable tautomer, 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone). These reactions have proven to be efficient, environmentally clean, and simple, with high atomic economy. researchgate.net For instance, the Mannich reaction, which utilizes lawsone, various amines, and substituted benzaldehydes, is a prime example of an atom-economical approach to synthesizing amino derivatives of 2-hydroxy-1,4-naphthoquinone. researchgate.net Researchers have also developed efficient one-pot, three-component reactions in water, a green solvent, to produce fluorescent hydroxyl naphthalene-1,4-dione derivatives with high yields and operational simplicity. researchgate.netcapes.gov.br

Future efforts will likely focus on:

Catalyst Development: Designing novel catalysts, including organocatalysts and enzyme catalysts, to facilitate these reactions under even milder conditions and with greater selectivity. thieme-connect.de